molecular formula C19H16F3N3O2 B2610237 N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1206992-31-5

N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B2610237
CAS RN: 1206992-31-5
M. Wt: 375.351
InChI Key: NIEYAGBIGBJQFO-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are often used in the synthesis of various pharmaceuticals due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic pyrazole ring. The trifluoromethyl group is electron-withdrawing, which could impact the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Organic Synthesis Intermediate

“N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . This compound plays a crucial role in the synthesis of various complex organic molecules .

Crystallographic and Conformational Analyses

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . This allows researchers to understand its molecular structure and properties .

Density Functional Theory (DFT) Studies

The compound has been studied using density functional theory (DFT) to clarify certain physical and chemical properties . The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent .

Molecular Electrostatic Potential Studies

DFT is also used to study the molecular electrostatic potential of the compound . This helps in understanding the charge distribution within the molecule and its reactivity .

Frontier Molecular Orbitals Studies

The frontier molecular orbitals of the compound have been studied using DFT . This provides insights into the compound’s chemical stability and reactivity .

Drug Synthesis

This compound has been used in the synthesis of various FDA-approved drugs . The trifluoromethyl group in the compound is one of the pharmacophores in these drugs .

Enzyme Inhibitors or Specific Ligand Drugs

Boric acid compounds, like this one, are usually used as enzyme inhibitors or specific ligand drugs . They have applications in treating tumors and microbial infections .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This has wide applications in biological and chemical sensing .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many pyrazole derivatives are used as enzyme inhibitors in pharmaceuticals .

Future Directions

The future directions for this compound would likely involve further studies to explore its potential biological activities and possible applications in pharmaceuticals .

properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c1-25-16(11-14(24-25)12-6-4-3-5-7-12)18(26)23-15-10-13(19(20,21)22)8-9-17(15)27-2/h3-11H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEYAGBIGBJQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

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